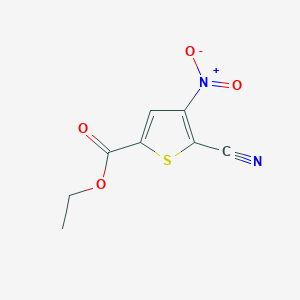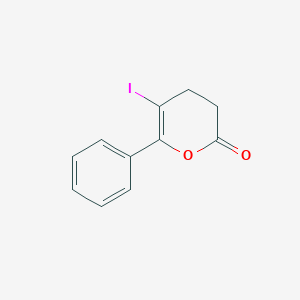![molecular formula C24H22ClN5O2 B12601056 N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the amino and chloro groups. Subsequent steps involve the formation of the benzamide structure and the attachment of the cyano and methyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Halogen substitution reactions may occur at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medicinally, benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties. This compound could potentially be explored for similar therapeutic uses.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure with known pharmacological activities.
N-(6-amino-5-chloro-3-pyridinyl)benzamide: Similar core structure but lacks the cyano and methyl groups.
5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methylbenzamide: Shares the benzamide and cyano groups but differs in the pyridine ring.
Uniqueness
The uniqueness of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H22ClN5O2 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-(6-amino-5-chloropyridin-3-yl)-5-[[3-(2-cyanopropan-2-yl)benzoyl]amino]-2-methylbenzamide |
InChI |
InChI=1S/C24H22ClN5O2/c1-14-7-8-17(10-19(14)23(32)30-18-11-20(25)21(27)28-12-18)29-22(31)15-5-4-6-16(9-15)24(2,3)13-26/h4-12H,1-3H3,(H2,27,28)(H,29,31)(H,30,32) |
InChI Key |
MBWXQGCBVPJPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)C(=O)NC3=CC(=C(N=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)
![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)





![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)


![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
